6-chloro-9-(2-O-Methyl-beta-D-ribofuranosyl)-9H-purin-2-aMine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-9-(2-O-Methyl-beta-D-ribofuranosyl)-9H-purin-2-aMine is a synthetic purine nucleoside analog. This compound is of significant interest in medicinal chemistry due to its structural similarity to naturally occurring nucleosides, which allows it to interact with biological systems in unique ways.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-9-(2-O-Methyl-beta-D-ribofuranosyl)-9H-purin-2-aMine typically involves the following steps:
Starting Material: The synthesis begins with a purine derivative, such as 6-chloropurine.
Glycosylation: The key step involves the glycosylation of 6-chloropurine with a protected ribofuranose derivative. This reaction is often catalyzed by Lewis acids like trimethylsilyl trifluoromethanesulfonate (TMSOTf) under anhydrous conditions.
Deprotection: The final step involves the removal of protecting groups to yield the desired nucleoside analog.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Batch or Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.
Purification Techniques: Such as crystallization, chromatography, and recrystallization to achieve high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Substitution Reactions: The chlorine atom at the 6-position can undergo nucleophilic substitution reactions, forming various derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Glycosidic Bond Cleavage: Under acidic or enzymatic conditions, the glycosidic bond can be cleaved.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Like hydrogen peroxide or potassium permanganate for oxidation.
Reducing Agents: Such as sodium borohydride for reduction.
Major Products
Substituted Purines: Resulting from nucleophilic substitution.
Oxidized or Reduced Derivatives: Depending on the reaction conditions.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 6-chloro-9-(2-O-Methyl-beta-D-ribofuranosyl)-9H-purin-2-aMine is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is used to study nucleoside analog interactions with enzymes and nucleic acids. It serves as a model compound for understanding the mechanisms of nucleoside analogs in biological systems.
Medicine
Medically, this compound and its derivatives are investigated for their potential antiviral and anticancer properties. They can inhibit viral replication or interfere with cancer cell proliferation by mimicking natural nucleosides and disrupting nucleic acid synthesis.
Industry
In the pharmaceutical industry, this compound is used in the development of new drugs. Its unique properties make it a candidate for therapeutic agents targeting specific enzymes or pathways.
Wirkmechanismus
The mechanism of action of 6-chloro-9-(2-O-Methyl-beta-D-ribofuranosyl)-9H-purin-2-aMine involves its incorporation into nucleic acids or interaction with nucleoside-processing enzymes. By mimicking natural nucleosides, it can:
Inhibit Enzymes: Such as DNA polymerases or reverse transcriptases, preventing viral replication or cancer cell proliferation.
Induce Chain Termination: When incorporated into DNA or RNA, it can terminate the elongation process, leading to cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Chloropurine: The parent compound, which lacks the ribofuranosyl moiety.
9-(2-O-Methyl-beta-D-ribofuranosyl)adenine: Similar structure but with an adenine base instead of a purine.
2-Chloro-9-(2-O-Methyl-beta-D-ribofuranosyl)-9H-purin-6-aMine: A positional isomer with the chlorine atom at a different position.
Uniqueness
6-chloro-9-(2-O-Methyl-beta-D-ribofuranosyl)-9H-purin-2-aMine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in multiple fields.
Eigenschaften
Molekularformel |
C11H14ClN5O4 |
---|---|
Molekulargewicht |
315.71 g/mol |
IUPAC-Name |
5-(2-amino-6-chloropurin-9-yl)-2-(hydroxymethyl)-4-methoxyoxolan-3-ol |
InChI |
InChI=1S/C11H14ClN5O4/c1-20-7-6(19)4(2-18)21-10(7)17-3-14-5-8(12)15-11(13)16-9(5)17/h3-4,6-7,10,18-19H,2H2,1H3,(H2,13,15,16) |
InChI-Schlüssel |
MDXXTTIZSFJMOD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1C(C(OC1N2C=NC3=C2N=C(N=C3Cl)N)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.